(R)-Hexaconazole

Catalog No.
S13221384
CAS No.
221627-81-2
M.F
C14H17Cl2N3O
M. Wt
314.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Hexaconazole

CAS Number

221627-81-2

Product Name

(R)-Hexaconazole

IUPAC Name

(2R)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

InChI

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1

InChI Key

STMIIPIFODONDC-AWEZNQCLSA-N

Canonical SMILES

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Isomeric SMILES

CCCC[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Description

(R)-hexaconazole is a 2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol that has R configuration. It is an enantiomer of a (S)-hexaconazole.

(R)-Hexaconazole is a chiral isomer of hexaconazole, a broad-spectrum systemic triazole fungicide primarily utilized in agriculture to combat various fungal diseases, particularly those caused by Ascomycetes and Basidiomycetes. Its chemical formula is C14H17Cl2N3OC_{14}H_{17}Cl_{2}N_{3}O, and it exhibits a unique structure characterized by a triazole ring and multiple chlorine substituents, which contribute to its fungicidal properties. The compound is known for its low aqueous solubility and moderate toxicity to non-target organisms, including birds and aquatic life, while being less harmful to honeybees .

(R)-Hexaconazole functions primarily as an inhibitor of ergosterol biosynthesis, a critical component of fungal cell membranes. It disrupts membrane function by inhibiting the cytochrome P450-dependent 14α-demethylation pathway, which is essential for the synthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. Additionally, studies have shown that hexaconazole can undergo phase-1 metabolism in mammals, leading to various metabolites that may influence its biological activity .

The synthesis of (R)-hexaconazole typically involves multi-step organic reactions starting from simpler precursors. The process often includes:

  • Formation of the Triazole Ring: This step generally involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Chlorination: Chlorine atoms are introduced at specific positions on the aromatic ring through electrophilic aromatic substitution reactions.
  • Final Assembly: The final structure is achieved through coupling reactions that integrate the triazole moiety with the aliphatic chain.

Specific synthetic routes may vary depending on the desired purity and yield, but they generally adhere to principles of asymmetric synthesis to favor the (R)-enantiomer .

(R)-Hexaconazole is primarily used in agricultural settings as a fungicide. Its applications include:

  • Crop Protection: Effective against powdery mildew, scabs, and rusts in various crops such as rice, fruits, and vegetables.
  • Wood Preservation: Utilized in some formulations for protecting wood against fungal decay.
  • Research: Employed in studies exploring fungicidal mechanisms and environmental impact assessments due to its persistence in ecosystems .

Research on (R)-hexaconazole has indicated several interactions with biological systems:

  • Metabolic Pathways: Studies have shown that (R)-hexaconazole can be metabolized into various metabolites in mammals, which may have differing biological activities compared to the parent compound .
  • Environmental Impact: Its persistence in soil and water systems raises concerns about bioaccumulation and effects on non-target organisms, necessitating further studies on its ecological interactions .

Similar Compounds

(R)-Hexaconazole is part of a broader class of triazole fungicides. Some similar compounds include:

Compound NameChemical FormulaKey Features
FluconazoleC₁₄H₁₃F₂N₃OAntifungal used primarily for systemic infections; inhibits ergosterol synthesis.
ItraconazoleC₁₅H₁₄Cl₂N₄OBroad-spectrum antifungal; used for systemic infections; inhibits ergosterol biosynthesis.
TebuconazoleC₁₄H₁₈ClN₃OSystemic fungicide effective against various plant pathogens; similar mechanism of action.

Uniqueness

(R)-Hexaconazole stands out due to its specific structural configuration and targeted efficacy against certain fungal diseases prevalent in Asian agriculture. Its unique chlorination pattern also contributes to its distinct environmental behavior compared to other triazole fungicides, making it a subject of interest for both agricultural use and environmental studies .

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for (R)-Hexaconazole is (R)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. This nomenclature reflects the compound’s phenyl-substituted hexanol backbone linked to a triazole ring.

Molecular Formula and Weight

(R)-Hexaconazole has the molecular formula C₁₄H₁₇Cl₂N₃O, with a molecular weight of 314.21 g/mol. The formula accounts for two chlorine atoms, three nitrogen atoms, and one hydroxyl group.

Structural Representation

The compound’s structure features:

  • A 2,4-dichlorophenyl group at the C2 position.
  • A 1,2,4-triazole ring attached via a methylene bridge.
  • A hexanol chain with stereogenic center at C2 (R-configuration).
    The SMILES notation is CCCCC(Cn1cncn1)(c1ccc(cc1Cl)Cl)O, representing its stereochemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

313.0748676 g/mol

Monoisotopic Mass

313.0748676 g/mol

Heavy Atom Count

20

UNII

TE72G00GGS

Dates

Modify: 2024-08-10

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